1-Dodécyl-3-phényl-2-thiourée

Vue d'ensemble

Description

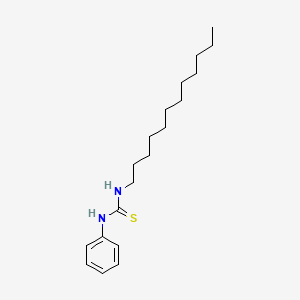

1-Dodecyl-3-phenyl-2-thiourea is an organosulfur compound with the molecular formula C19H32N2S. It is a thiourea derivative characterized by a dodecyl (C12H25) chain and a phenyl (C6H5) group attached to the thiourea moiety. This compound is known for its potential therapeutic and industrial applications, and it appears as a white crystalline solid that is soluble in organic solvents .

Applications De Recherche Scientifique

1-Dodecyl-3-phenyl-2-thiourea has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the production of dyes, elastomers, and other industrial materials.

Mécanisme D'action

Target of Action

A structurally similar compound, 1-phenyl-3-(2-thiazolyl)-2-thiourea (pttu), is known to inhibit dopamine β-hydroxylase

Mode of Action

Pttu has been found to decrease melanin biosynthesis by inhibiting tyrosinase catalytic activity and accelerating tyrosinase degradation via the ubiquitin-dependent proteasome pathway . It’s possible that 1-Dodecyl-3-phenyl-2-thiourea might have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

Pttu is known to affect the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. PTTU decreases melanin biosynthesis by inhibiting the activity and stability of tyrosinase, a key enzyme in the melanogenesis pathway .

Result of Action

Pttu has been found to decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes (nhems)

Analyse Biochimique

Biochemical Properties

1-Dodecyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition is crucial for studies related to pigmentation and visualization of developmental processes in model organisms like zebrafish . Additionally, 1-Dodecyl-3-phenyl-2-thiourea interacts with insulin-like growth factor (IGF) signaling pathways, affecting neural crest and mesodermal development .

Cellular Effects

1-Dodecyl-3-phenyl-2-thiourea influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In zebrafish embryos, it alters the regulation of retinoic acid and IGF signaling, leading to changes in craniofacial development . Furthermore, it inhibits melanogenesis, which is essential for studies involving pigmentation . The compound also activates autophagy in neurons, indicating its potential role in cellular maintenance and stress responses .

Molecular Mechanism

The molecular mechanism of 1-Dodecyl-3-phenyl-2-thiourea involves its interaction with specific biomolecules. It binds to tyrosinase, inhibiting its activity and thus preventing melanin synthesis . This binding interaction is crucial for its role in pigmentation studies. Additionally, the compound affects IGF signaling pathways, which are vital for cellular growth and development . The inhibition of these pathways leads to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dodecyl-3-phenyl-2-thiourea change over time. The compound is stable at room temperature and has a melting point of 68-71°C . Over time, it can degrade, affecting its efficacy in long-term studies. In zebrafish embryos, prolonged exposure to the compound leads to alterations in neural crest development and thyroid hormone signaling . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of 1-Dodecyl-3-phenyl-2-thiourea vary with different dosages in animal models. At low concentrations, it inhibits melanogenesis without significant adverse effects . Higher doses can lead to toxicity and developmental abnormalities. For instance, in zebrafish embryos, higher concentrations of the compound disrupt jaw development and extraocular muscle organization . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

1-Dodecyl-3-phenyl-2-thiourea is involved in various metabolic pathways. It undergoes oxidation at the sulfur moiety, catalyzed by FAD-containing monooxygenase (FADMO) . This oxidation leads to the formation of S-monoxide and S,S-dioxide, which are further metabolized or excreted . The compound’s metabolism affects its biological activity and potential toxicity.

Transport and Distribution

Within cells and tissues, 1-Dodecyl-3-phenyl-2-thiourea is transported and distributed through interactions with specific transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. The compound’s distribution is crucial for its efficacy in biochemical studies.

Subcellular Localization

1-Dodecyl-3-phenyl-2-thiourea localizes to specific subcellular compartments, influencing its activity and function . It may be directed to particular organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Méthodes De Préparation

1-Dodecyl-3-phenyl-2-thiourea can be synthesized through a reaction between dodecylamine and phenyl isothiocyanate in toluene. The general procedure involves dissolving dodecylamine and phenyl isothiocyanate in toluene, followed by stirring the mixture at room temperature to produce the desired thiourea derivative. The reaction yields a white powder with a high yield of approximately 98% .

Reaction Conditions:

Reactants: Dodecylamine (11.56 g, 62.4 mmol) and phenyl isothiocyanate (8.44 g, 62.4 mmol)

Solvent: Toluene (20 mL)

Temperature: Room temperature

Yield: 98%

Analyse Des Réactions Chimiques

1-Dodecyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The phenyl and dodecyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Halogens or alkylating agents

Major Products:

Oxidation: Disulfides, sulfoxides

Reduction: Thiols, amines

Substitution: Halogenated or alkylated derivatives

Comparaison Avec Des Composés Similaires

1-Dodecyl-3-phenyl-2-thiourea can be compared with other thiourea derivatives, such as:

N-Phenylthiourea: Known for its use as a tyrosinase inhibitor and its applications in studying melanogenesis.

N,N’-Diphenylthiourea: Used in organic synthesis and as a ligand in coordination chemistry.

N-Dodecylthiourea: Similar to 1-Dodecyl-3-phenyl-2-thiourea but lacks the phenyl group, affecting its chemical reactivity and applications.

Uniqueness: 1-Dodecyl-3-phenyl-2-thiourea is unique due to its combination of a long alkyl chain and a phenyl group, which imparts distinct physical and chemical properties, making it suitable for specific applications in chemistry, biology, and industry.

Activité Biologique

1-Dodecyl-3-phenyl-2-thiourea (DPT) is an organosulfur compound with the molecular formula C19H32N2S. This compound features a long dodecyl chain and a phenyl group attached to a thiourea moiety, which contributes to its unique biological activities and potential applications in various fields, including medicine and industrial chemistry. The compound has garnered interest due to its interactions with enzymes and its effects on cellular processes.

1-Dodecyl-3-phenyl-2-thiourea exhibits biological activity primarily through its interaction with specific biomolecules. Notably, it has been shown to inhibit tyrosinase , an enzyme critical for melanin biosynthesis. This inhibition leads to a decrease in melanin production, making it a candidate for applications in skin lightening and treatment of hyperpigmentation disorders .

Biochemical Pathways Affected

- Melanogenesis : DPT inhibits tyrosinase activity, thereby affecting the melanogenesis pathway.

- Cell Signaling : It influences retinoic acid and insulin-like growth factor (IGF) signaling pathways, which are crucial for cellular development and differentiation.

Antibacterial Activity

Research indicates that thiourea derivatives, including DPT, possess significant antibacterial properties. Studies have demonstrated that DPT exhibits activity against various bacterial strains, including:

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Salmonella typhi

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) for these organisms ranges from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Potential

DPT has also shown promise in anticancer applications. Studies have reported that thiourea derivatives can target cancer cell signaling pathways and inhibit angiogenesis. The following findings highlight its potential:

- IC50 values ranging from 7 to 20 µM against various cancer cell lines.

- Efficacy observed in human leukemia cell lines with IC50 values as low as 1.50 µM.

- Induction of apoptosis in treated cells, leading to decreased viability and altered cell morphology .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, DPT exhibits anti-inflammatory properties. Compounds similar to DPT have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic uses in inflammatory diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activities of 1-Dodecyl-3-phenyl-2-thiourea:

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Effective against E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae with MIC of 40-50 µg/mL |

| Anticancer | Inhibition of cancer cell proliferation | IC50 values from 1.50 µM to 20 µM across various cancer types |

| Anti-inflammatory | Inhibition of cytokine production | Significant reduction in IL-6 and TNF-α levels compared to controls |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DPT compared it with traditional antibiotics. Results indicated that DPT not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity towards mammalian cells at therapeutic concentrations.

Case Study 2: Melanin Biosynthesis Inhibition

In vitro studies on human epidermal melanocytes showed that treatment with DPT resulted in a dose-dependent decrease in melanin production. The study highlighted the potential use of DPT in cosmetic formulations aimed at skin whitening.

Propriétés

IUPAC Name |

1-dodecyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXVTHRQMWWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374460 | |

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-78-9 | |

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DODECYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.